Benzyltrimethylammonium tetrachloroiodate
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Overview
Description
Benzyltrimethylammonium tetrachloroiodate is a quaternary ammonium salt belonging to the class of alkylammonium salts. It is used as a reagent in organic synthesis, particularly in the oxidation of alkenes and alcohols. The compound’s unique chemical properties make it an important ingredient in various industrial processes, including pharmaceuticals and agrochemicals .
Preparation Methods
Benzyltrimethylammonium tetrachloroiodate can be synthesized through a reaction involving benzyltrimethylammonium chloride and iodine monochloride. The reaction typically occurs in an organic solvent such as acetonitrile under controlled temperature conditions. The product is then purified through recrystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Benzyltrimethylammonium tetrachloroiodate undergoes several types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, particularly in the oxidation of alkenes and alcohols.
Substitution: It can participate in substitution reactions, where it replaces a hydrogen atom or another substituent in a molecule.
Chlorination: It serves as a chlorinating agent, introducing chlorine atoms into organic molecules.
Common reagents used in these reactions include acetic acid, acetonitrile, and other organic solvents. The major products formed from these reactions are chlorinated organic compounds .
Scientific Research Applications
Benzyltrimethylammonium tetrachloroiodate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the oxidation of alkenes and alcohols.
Biology: It is used in biochemical assays and as a biological material for life science research.
Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those with antiparasitic, antibacterial, and antiviral properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of benyltrimethylammonium tetrachloroiodate involves the formation of reactive oxidizing species that facilitate the transfer of an iodine atom to the substrate. This process leads to the oxidation or chlorination of the target molecule. The compound’s molecular targets and pathways include organic molecules with reactive sites that can undergo oxidation or substitution reactions .
Comparison with Similar Compounds
Benzyltrimethylammonium tetrachloroiodate is unique due to its selective chlorinating and oxidizing properties. Similar compounds include:
Benyltrimethylammonium chloride: Used as a phase transfer catalyst in organic synthesis.
Benyltrimethylammonium bromide: Used in similar applications as benyltrimethylammonium chloride but with different reactivity.
N-Iodosuccinimide: Another iodinating agent used in organic synthesis.
N-Chlorosuccinimide: A chlorinating agent used in organic synthesis
This compound stands out due to its ability to generate reactive chlorine and iodine species, making it a versatile reagent in various chemical reactions.
Properties
Molecular Formula |
C10H16Cl4I4NO8+ |
---|---|
Molecular Weight |
927.7 g/mol |
InChI |
InChI=1S/C10H16N.4ClIO2/c1-11(2,3)9-10-7-5-4-6-8-10;4*1-2(3)4/h4-8H,9H2,1-3H3;;;;/q+1;;;; |
InChI Key |
BHNWNRLWIWPOLQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.O=I(=O)Cl.O=I(=O)Cl.O=I(=O)Cl.O=I(=O)Cl |
Origin of Product |
United States |
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